molecular formula C13H12N4O B5366943 2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE

2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE

Cat. No.: B5366943
M. Wt: 240.26 g/mol
InChI Key: WLWBMQICSCEGER-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that combines the structural features of furan, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of these rings results in a unique molecular structure that can interact with various biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(furan-2-yl)-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-5-10-9(4-1)8-14-13-15-12(16-17(10)13)11-6-3-7-18-11/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBMQICSCEGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NC3=NC(=NN23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system. The intermediate then undergoes a Dimroth rearrangement to yield the final product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, including the use of glacial acetic acid as a solvent and catalyst for the cyclization and rearrangement reactions .

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the triazoloquinazoline system .

Scientific Research Applications

2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various pharmacological effects. For example, the compound has been shown to interact with adenosine and benzodiazepine receptors, contributing to its potential sedative and tranquilizing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE is unique due to the presence of the furan ring, which can enhance its biological activity and provide additional sites for chemical modification. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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